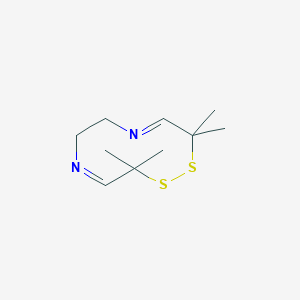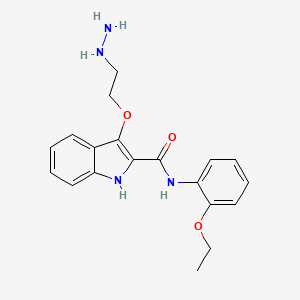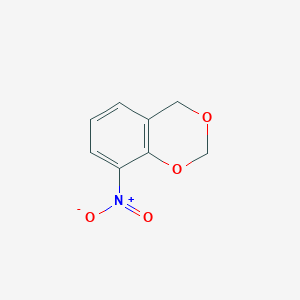![molecular formula C38H30N4O4 B14616912 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline CAS No. 57437-03-3](/img/structure/B14616912.png)
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is a complex organic compound belonging to the pyrazinoquinoxaline family This compound is characterized by its unique structure, which includes four methoxyphenyl groups attached to a pyrazinoquinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline typically involves the condensation of tetraaminobenzoquinone with appropriate aldehydes or ketones. One common method involves the reaction of tetraaminobenzoquinone with 4-methoxybenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazinoquinoxaline derivatives.
Substitution: Formation of substituted pyrazinoquinoxaline derivatives with various functional groups.
科学研究应用
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging applications.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
作用机制
The mechanism of action of 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is primarily related to its ability to interact with biological molecules and generate reactive oxygen species (ROS) upon light activation. This property makes it an effective photosensitizer in photodynamic therapy. The compound targets cellular components, leading to oxidative damage and cell death in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazino[2,3-g]quinoxaline: A related compound with similar structural features but different substituents.
Quinoxaline derivatives: Compounds with a quinoxaline core and various functional groups.
Uniqueness
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline stands out due to its four methoxyphenyl groups, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in bioimaging and photodynamic therapy .
属性
CAS 编号 |
57437-03-3 |
|---|---|
分子式 |
C38H30N4O4 |
分子量 |
606.7 g/mol |
IUPAC 名称 |
2,3,8,9-tetrakis(4-methoxyphenyl)pyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C38H30N4O4/c1-43-27-13-5-23(6-14-27)33-35(25-9-17-29(45-3)18-10-25)41-37-31(39-33)21-22-32-38(37)42-36(26-11-19-30(46-4)20-12-26)34(40-32)24-7-15-28(44-2)16-8-24/h5-22H,1-4H3 |
InChI 键 |
QGXBQAMLYUKFSN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=C(C(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2C7=CC=C(C=C7)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B14616856.png)
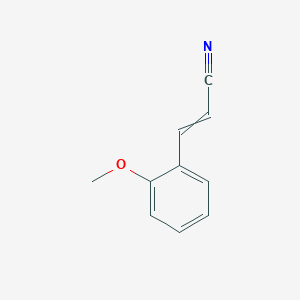
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
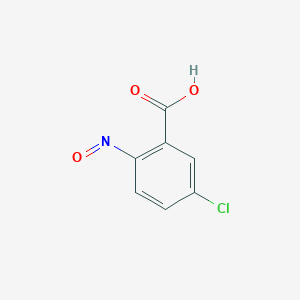
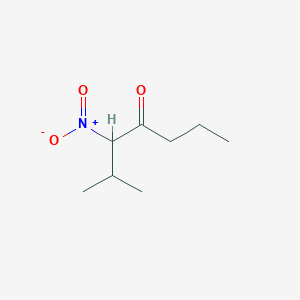
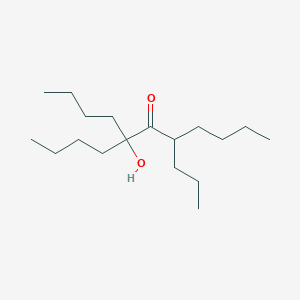
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
